molecular formula C27H28BrN3O4 B15088025 2-Amino-1-(4-bromophenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile CAS No. 339322-17-7

2-Amino-1-(4-bromophenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B15088025
CAS No.: 339322-17-7
M. Wt: 538.4 g/mol
InChI Key: LFGVKYWNZAPQAR-UHFFFAOYSA-N
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Description

2-Amino-1-(4-bromophenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a bromophenyl group, a trimethoxyphenyl group, and a quinolinecarbonitrile core

Preparation Methods

The synthesis of 2-Amino-1-(4-bromophenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative is coupled with a boronic acid derivative in the presence of a palladium catalyst.

    Addition of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be added through a Friedel-Crafts acylation reaction, where a trimethoxybenzene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Final Cyclization and Amination: The final step involves cyclization and amination to form the desired quinolinecarbonitrile structure.

Industrial production methods may involve optimization of these reactions to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-Amino-1-(4-bromophenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the quinolinecarbonitrile core into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, Lewis acids), and varying temperatures and pressures depending on the specific reaction.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-bromophenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-Amino-1-(4-bromophenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

CAS No.

339322-17-7

Molecular Formula

C27H28BrN3O4

Molecular Weight

538.4 g/mol

IUPAC Name

2-amino-1-(4-bromophenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C27H28BrN3O4/c1-27(2)12-19-24(20(32)13-27)23(15-10-21(33-3)25(35-5)22(11-15)34-4)18(14-29)26(30)31(19)17-8-6-16(28)7-9-17/h6-11,23H,12-13,30H2,1-5H3

InChI Key

LFGVKYWNZAPQAR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Br)N)C#N)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)C1)C

Origin of Product

United States

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